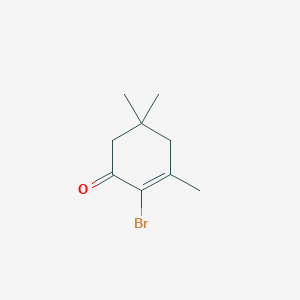
2-Bromo-3,5,5-trimethylcyclohex-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3,5,5-trimethylcyclohex-2-EN-1-one is an organic compound with the molecular formula C9H13BrO It is a derivative of cyclohexenone, characterized by the presence of a bromine atom at the second position and three methyl groups at the 3, 5, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3,5,5-trimethylcyclohex-2-EN-1-one can be synthesized through several methods. One common approach involves the bromination of 3,5,5-trimethylcyclohex-2-EN-1-one. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include the use of automated systems for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. The final product is typically subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,5,5-trimethylcyclohex-2-EN-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amines (NH2), or thiols (SH).
Reduction Reactions: The compound can be reduced to 3,5,5-trimethylcyclohex-2-EN-1-one using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Common Reagents and Conditions
Bromination: Bromine (Br2) in carbon tetrachloride (CCl4) or chloroform (CHCl3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products Formed
Substitution: 3,5,5-trimethylcyclohex-2-EN-1-ol, 3,5,5-trimethylcyclohex-2-EN-1-amine.
Reduction: 3,5,5-trimethylcyclohex-2-EN-1-one.
Oxidation: Carboxylic acids, depending on the specific conditions and reagents used.
Scientific Research Applications
2-Bromo-3,5,5-trimethylcyclohex-2-EN-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Bromo-3,5,5-trimethylcyclohex-2-EN-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclohexenone ring structure allow the compound to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
3,5,5-Trimethylcyclohex-2-EN-1-one: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-3,5,5-trimethylcyclohexanone: Similar structure but lacks the double bond in the cyclohexenone ring, affecting its reactivity and applications.
2-Hydroxy-3,5,5-trimethylcyclohex-2-EN-1-one: Contains a hydroxyl group instead of a bromine atom, leading to different chemical properties and reactivity
Uniqueness
2-Bromo-3,5,5-trimethylcyclohex-2-EN-1-one is unique due to the presence of both the bromine atom and the cyclohexenone ring structure. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial processes .
Properties
IUPAC Name |
2-bromo-3,5,5-trimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO/c1-6-4-9(2,3)5-7(11)8(6)10/h4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOICURBBVVICD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC(C1)(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556423 |
Source


|
| Record name | 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117910-76-6 |
Source


|
| Record name | 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI)](/img/structure/B47048.png)

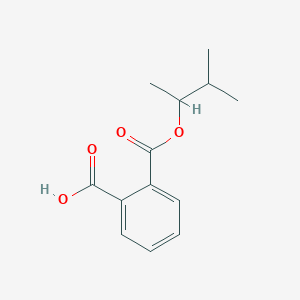
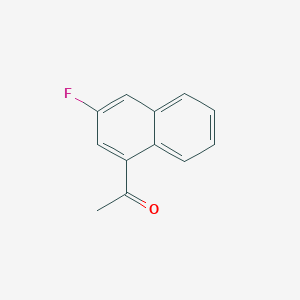
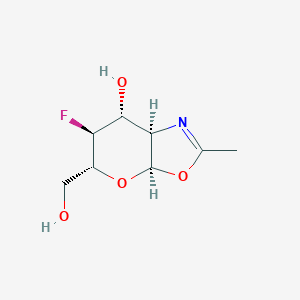
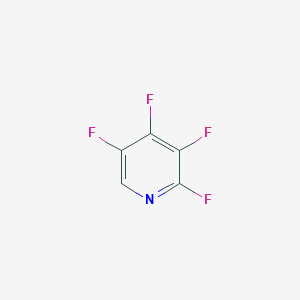
![6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol](/img/structure/B47059.png)
![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate](/img/structure/B47062.png)

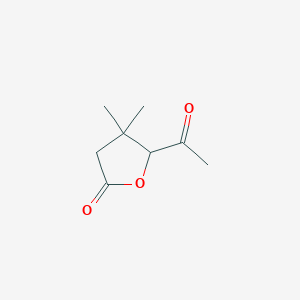
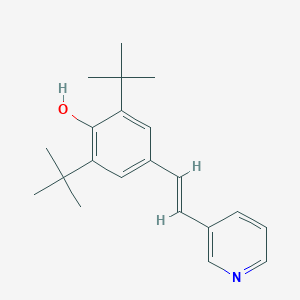
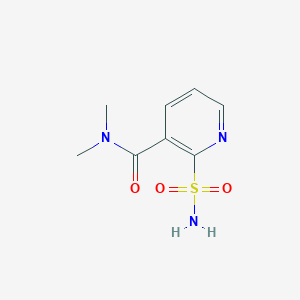
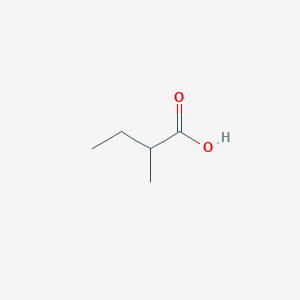
![2-{[(4-Methylpentyl)oxy]carbonyl}benzoate](/img/structure/B47074.png)
